N-(3,3-Diethoxypropyl)thietan-3-amine
Description
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-(3,3-diethoxypropyl)thietan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-3-12-10(13-4-2)5-6-11-9-7-14-8-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
RGYFPQYCYFDBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCNC1CSC1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diethoxypropyl)thietan-3-amine typically involves the reaction of 3,3-diethoxypropylamine with a thietane precursor. One common method is the nucleophilic substitution reaction where the amine group reacts with a halogenated thietane compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-Diethoxypropyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(3,3-Diethoxypropyl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-Diethoxypropyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form bonds with metal ions, making it useful in catalysis and coordination chemistry. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Key Structural Features :
- Thietane ring : A strained four-membered ring with sulfur, influencing reactivity.
- Diethoxypropyl chain : Enhances solubility and modulates electronic effects.
- Molecular formula: Presumed to be C₁₀H₂₁NO₂S (calculated molecular weight: ~219.34 g/mol).
Comparison with Structurally Similar Compounds
Structural Analogues: Ring Size and Substituent Variations
The following compounds share structural similarities with N-(3,3-Diethoxypropyl)thietan-3-amine, differing primarily in ring size, substituents, or functional groups:
Key Observations :
Sulfone-modified thiolane derivatives (e.g., ) introduce electron-withdrawing effects, altering solubility and stability.
Substituent Effects :
- Ethoxy vs. Methoxy : Ethoxy groups (as in ) confer greater steric bulk and lipophilicity compared to methoxy (), influencing solubility and intermolecular interactions.
- Diethoxypropyl Chain : Unique to the target compound, this group may enhance hydrogen-bonding capacity and steric hindrance, impacting synthetic utility (e.g., in urea derivatives ).
Physicochemical Properties and Reactivity
While direct data for this compound are sparse, inferences can be drawn from analogs:
- Solubility : Ethoxy groups likely improve solubility in polar organic solvents compared to purely aliphatic amines.
- Reactivity : The strained thietane ring may undergo nucleophilic ring-opening reactions, similar to other small sulfur heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
